5-Hexyl-2,2'-bithiophene
Overview
Description
Synthesis Analysis
Synthesis of thiophene derivatives like 5-hexyl-2,2'-bithiophene often involves palladium-catalyzed cross-coupling reactions. For instance, the synthesis of various oligothiophenes has been achieved through palladium(0)-catalyzed coupling and Stille reactions (Barbarella et al., 1996). Such methods can be adapted for synthesizing 5-hexyl-2,2'-bithiophene.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by their planarity and conjugation. For example, the study of polyhydroxyoligothiophenes revealed noncoplanar conformations due to intermolecular hydrogen bonding, influencing their electronic properties (Barbarella et al., 1994). Such structural aspects are crucial for understanding the behavior of 5-hexyl-2,2'-bithiophene.
Chemical Reactions and Properties
5-Hexyl-2,2'-bithiophene's chemical properties can be influenced by its conjugated system and the presence of the hexyl group. Thiophene derivatives exhibit various reactions, including electropolymerization and oxidation. For example, the electropolymerization and capacitive properties of alkyl functionalized bithiophene have been studied, showing their potential in electronic applications (Mo et al., 2015).
Scientific Research Applications
Application Summary
5-Hexyl-2,2’-bithiophene is used in the field of organic electronics. Its unique properties make it suitable for applications in devices such as field-effect transistors and solar cells.
Results or Outcomes
Light Harvesting
Application Summary
5-Hexyl-2,2’-bithiophene is used in light harvesting applications, specifically in solution-processed small molecule bulk heterojunction solar cell devices .
Results or Outcomes
Organic Field-Effect Transistors (OFETs)
Application Summary
5-Hexyl-2,2’-bithiophene is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes organic semiconductors in their construction .
Method of Application
In this application, 5-Hexyl-2,2’-bithiophene is used as a semiconducting material in the construction of the OFETs . The compound is typically deposited onto a substrate using solution processing techniques .
Light-Emitting Diode (OLED) Materials
Application Summary
5-Hexyl-2,2’-bithiophene is used in the production of light-emitting diode (OLED) materials .
Method of Application
In this application, 5-Hexyl-2,2’-bithiophene is used as a light-emitting material in the construction of OLEDs . The compound is typically deposited onto a substrate using solution processing techniques .
Results or Outcomes
Organic Field-Effect Transistors (OFETs)
Application Summary
5-Hexyl-2,2’-bithiophene is used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes organic semiconductors in their construction .
Method of Application
In this application, 5-Hexyl-2,2’-bithiophene is used as a semiconducting material in the construction of the OFETs . The compound is typically deposited onto a substrate using solution processing techniques .
Light-Emitting Diode (OLED) Materials
Application Summary
5-Hexyl-2,2’-bithiophene is used in the production of light-emitting diode (OLED) materials .
Method of Application
In this application, 5-Hexyl-2,2’-bithiophene is used as a light-emitting material in the construction of OLEDs . The compound is typically deposited onto a substrate using solution processing techniques .
Safety And Hazards
Future Directions
The use of 5-Hexyl-2,2’-bithiophene in the synthesis of new organic dyes for DSSCs represents a promising direction for future research . The ability to increase the conjugation length of the sensitizers and improve their molar absorption coefficient and light harvesting efficiency suggests potential for the development of more efficient solar cells .
properties
IUPAC Name |
2-hexyl-5-thiophen-2-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONHINJVGHSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571997 | |
Record name | 5-Hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexyl-2,2'-bithiophene | |
CAS RN |
173448-31-2 | |
Record name | 5-Hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hexyl-2,2'-bithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.